Butanedioic acid, propyl-, 4-(1,1-dimethylethyl) ester, (R)-
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Overview
Description
Butanedioic acid, propyl-, 4-(1,1-dimethylethyl) ester, ®-, also known as ®-2-(2-(tert-butoxy)-2-oxoethyl)pentanoic acid, is an organic compound with the molecular formula C11H20O4 and a molecular weight of 215.27 g/mol . This compound is characterized by its ester functional group and is often used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, propyl-, 4-(1,1-dimethylethyl) ester, ®- typically involves esterification reactions. One common method is the reaction of butanedioic acid with propyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid, propyl-, 4-(1,1-dimethylethyl) ester, ®- undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted esters and other functionalized compounds
Scientific Research Applications
Butanedioic acid, propyl-, 4-(1,1-dimethylethyl) ester, ®- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The ester is utilized in the production of polymers, resins, and plasticizers.
Mechanism of Action
The mechanism of action of Butanedioic acid, propyl-, 4-(1,1-dimethylethyl) ester, ®- involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and influence cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Butanedioic acid, 2-propyl-, 4-(1,1-dimethylethyl) 1-methyl ester
- Butanedioic acid, 2-propyl-, 4-(1,1-dimethylethyl) ester
Uniqueness
Butanedioic acid, propyl-, 4-(1,1-dimethylethyl) ester, ®- is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers unique advantages in terms of stability, reactivity, and versatility in various chemical reactions .
Properties
Molecular Formula |
C11H19O4- |
---|---|
Molecular Weight |
215.27 g/mol |
IUPAC Name |
(2R)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pentanoate |
InChI |
InChI=1S/C11H20O4/c1-5-6-8(10(13)14)7-9(12)15-11(2,3)4/h8H,5-7H2,1-4H3,(H,13,14)/p-1/t8-/m1/s1 |
InChI Key |
FPXXLDXAXQPOIJ-MRVPVSSYSA-M |
Isomeric SMILES |
CCC[C@H](CC(=O)OC(C)(C)C)C(=O)[O-] |
Canonical SMILES |
CCCC(CC(=O)OC(C)(C)C)C(=O)[O-] |
Origin of Product |
United States |
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